(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a combination of benzodioxin, pyridine, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide. The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group. The final step involves the coupling of the benzodioxin and piperidine moieties with the chloropyridine sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chloropyridine moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while nucleophilic substitution of the chloropyridine moiety can introduce various functional groups such as amines or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in the investigation of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of (5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, modulating their activity. The chloropyridine and piperidine moieties can enhance binding affinity and selectivity for these targets. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate: shares similarities with other benzodioxin derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Activité Biologique
The compound (5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxin moiety and a sulfonamide group, which are known to impart significant biological activity. The molecular formula is C15H16ClN2O4S, with a molecular weight of approximately 358.82 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific targets in cellular pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro studies indicate that it competes with ATP for binding to the kinase domain of EGFR, leading to reduced cell proliferation in cancer cell lines.
- BRAF Inhibition : Similar to its effects on EGFR, this compound also exhibits inhibitory activity against BRAF mutations, particularly BRAF V600E, which are implicated in melanoma and other malignancies.
- Sulfonamide Activity : The sulfonamide group contributes to the compound's ability to inhibit carbonic anhydrase enzymes, which play a critical role in pH regulation and tumor microenvironment dynamics.
Antiproliferative Effects
Research has indicated that this compound demonstrates significant antiproliferative activity against various cancer cell lines. The following table summarizes its effectiveness compared to standard treatments:
Cell Line | GI50 (nM) | Standard Treatment (e.g., Erlotinib) GI50 (nM) |
---|---|---|
A-549 (Lung Cancer) | 35 | 80 |
MCF-7 (Breast Cancer) | 42 | 33 |
Panc-1 (Pancreatic) | 29 | 33 |
The GI50 values indicate that the compound is more potent than erlotinib against certain cancer types, suggesting its potential as a novel therapeutic agent.
Case Studies
- In vitro Studies : A study published in Molecules demonstrated that derivatives of the compound exhibited varying degrees of antiproliferative activity with GI50 values ranging from 29 nM to 78 nM across different cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have revealed strong binding affinities between the compound and the active sites of both EGFR and BRAF proteins, supporting its role as a competitive inhibitor .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for the compound, indicating its viability for further development .
Propriétés
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O6S/c21-15-10-13(11-16-18(15)29-9-8-28-16)12-30-20(25)14-3-6-24(7-4-14)31(26,27)17-2-1-5-23-19(17)22/h1-2,5,10-11,14H,3-4,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDGMVEIYOIAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC3=C(C(=C2)Cl)OCCO3)S(=O)(=O)C4=C(N=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.